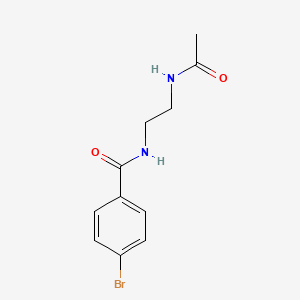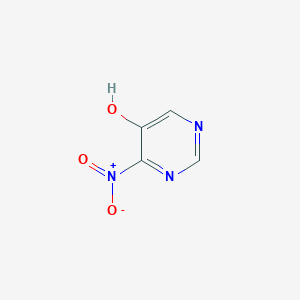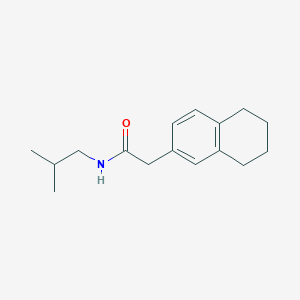![molecular formula C40H49N2P B14903568 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural properties. This compound features a phosphanyl group, a dimethylamino group, and multiple phenyl rings, making it a versatile ligand in various chemical reactions, particularly in catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline typically involves multiple steps:
Formation of the Biphenyl Core: The initial step involves the formation of the biphenyl core through a Suzuki coupling reaction between a bromobiphenyl and a boronic acid derivative.
Introduction of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with a suitable phosphine precursor.
Addition of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the phenyl rings or the dimethylamino group, leading to various reduced derivatives.
Substitution: The compound is prone to electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Phosphine oxides and hydroxylated derivatives.
Reduction: Reduced phenyl derivatives and secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with metal centers, facilitating various catalytic cycles. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 4-(Dimethylamino)phenyldiphenylphosphine
Uniqueness
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is unique due to the combination of its phosphanyl and dimethylamino groups, which provide distinct electronic and steric properties. This makes it particularly effective in catalytic applications where both high reactivity and selectivity are required.
属性
分子式 |
C40H49N2P |
|---|---|
分子量 |
588.8 g/mol |
IUPAC 名称 |
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C40H49N2P/c1-41(2)32-26-22-30(23-27-32)36-19-13-20-37(31-24-28-33(29-25-31)42(3)4)40(36)38-18-11-12-21-39(38)43(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-29,34-35H,5-10,14-17H2,1-4H3 |
InChI 键 |
WFIBJKSIYOTMAW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


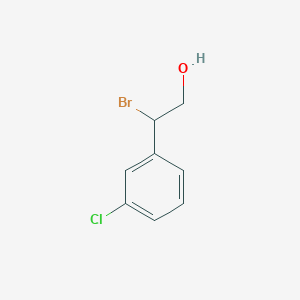
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
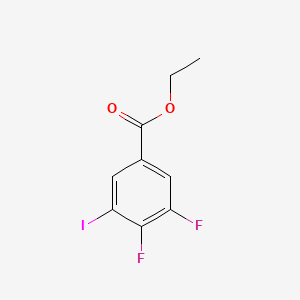
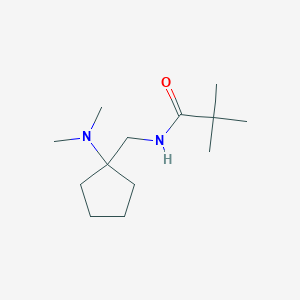
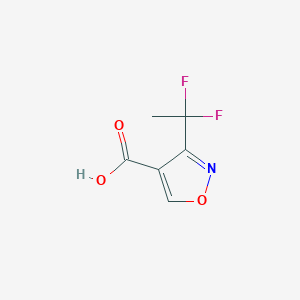

![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
